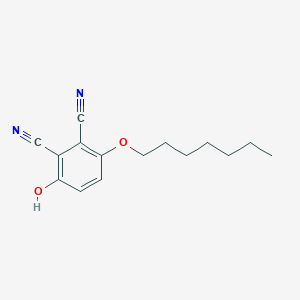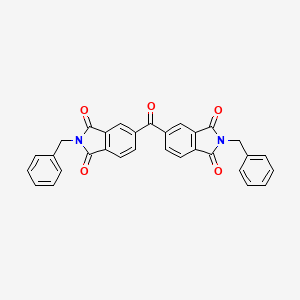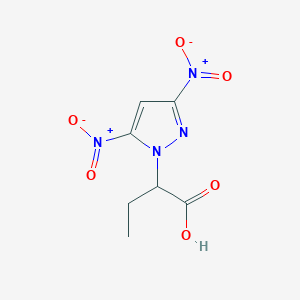![molecular formula C21H11FN2O2S B11713569 (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11713569.png)
(2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that features a combination of fluorophenyl, chromenyl, and thiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl and thiazolyl intermediates, followed by their coupling with the fluorophenyl group under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate: A compound with a similar triazole structure.
Uniqueness
The uniqueness of (2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its combination of fluorophenyl, chromenyl, and thiazolyl groups, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C21H11FN2O2S |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(E)-3-(4-fluorophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H11FN2O2S/c22-16-7-5-13(6-8-16)9-15(11-23)20-24-18(12-27-20)17-10-14-3-1-2-4-19(14)26-21(17)25/h1-10,12H/b15-9+ |
Clé InChI |
QWECBUMJIXTOGY-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)F)/C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate](/img/structure/B11713537.png)
![Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)

![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)

![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)
![4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11713565.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11713573.png)
